molecular formula C44H68O13 B1677193 Okadaic acid CAS No. 78111-17-8

Okadaic acid

Cat. No.: B1677193
CAS No.: 78111-17-8
M. Wt: 805.0 g/mol
InChI Key: QNDVLZJODHBUFM-GENFQYJNSA-N
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Mechanism of Action

Target of Action

Okadaic acid is a potent inhibitor of serine-threonine phosphatase subclasses PP2A, PP1, and PP2B . These enzymes, known as protein phosphatases, play a crucial role in cellular functions by removing phosphate groups from proteins. The inhibition of these enzymes is a primary cause of diarrheic shellfish poisoning (DSP) in humans .

Mode of Action

This compound interacts with its targets (PP2A, PP1, and PP2B) by binding to them and inhibiting their activity . This inhibition leads to an increase in protein phosphorylation, which can alter the function of the proteins and disrupt cellular processes .

Biochemical Pathways

The inhibition of protein phosphatases by this compound affects various biochemical pathways. It is associated with the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . This hyperphosphorylation can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . This compound also activates major kinases such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, which are associated with Alzheimer’s disease pathology .

Pharmacokinetics

It is known that this compound can have rapid metabolic consequences, leading to cell death by altering rates of phosphorylation-dephosphorylation .

Result of Action

The action of this compound results in various molecular and cellular effects. It can cause neuronal cell death in vitro and in vivo . It also leads to β-amyloid (Aβ) deposition, subsequent neuronal degeneration, synaptic loss, and memory impairments, all of which resemble the Alzheimer’s disease pathology . In addition to these neurological effects, this compound is a primary cause of diarrheic shellfish poisoning (DSP), which can cause symptoms such as diarrhea, abdominal pain, nausea, and vomiting .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is produced by several species of dinoflagellates and can accumulate in marine sponges and shellfish . The concentration of this compound in these organisms can vary depending on environmental conditions, which can influence its potency and the severity of its effects.

Biochemical Analysis

Biochemical Properties

Okadaic acid plays a crucial role in biochemical reactions by inhibiting the activity of serine/threonine protein phosphatases, particularly protein phosphatase 1 and protein phosphatase 2A. These enzymes are involved in the dephosphorylation of various proteins, which is a critical regulatory mechanism in cellular signaling pathways. By inhibiting these phosphatases, this compound leads to the hyperphosphorylation of proteins, including tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease. This compound also interacts with other biomolecules, such as kinases, which further modulate its effects on cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound induces hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. Additionally, this compound affects the activity of kinases such as mitogen-activated protein kinase, extracellular signal-regulated kinase, protein kinase A, c-Jun N-terminal kinase, protein kinase C, calcium/calmodulin-dependent protein kinase II, calpain, and glycogen synthase kinase 3 beta, which are involved in various cellular processes, including apoptosis and neurotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic subunits of serine/threonine protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A. This binding inhibits the dephosphorylation activity of these enzymes, leading to the accumulation of phosphorylated proteins. The inhibition of protein phosphatase 2A by this compound is particularly significant, as this enzyme plays a critical role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction. The hyperphosphorylation of tau protein induced by this compound is a key factor in the development of Alzheimer’s disease-like pathology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its effects on cellular function can change depending on the duration of exposure. Short-term exposure to this compound can lead to rapid changes in protein phosphorylation and cellular signaling pathways, while long-term exposure can result in more pronounced effects, such as neurotoxicity and cell death. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to the accumulation of phosphorylated proteins and the development of neurodegenerative disease-like symptoms .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can induce mild changes in protein phosphorylation and cellular signaling pathways. At higher doses, this compound can cause significant neurotoxicity, leading to neuronal cell death and the development of Alzheimer’s disease-like pathology. Threshold effects have been observed, where a certain dosage of this compound is required to induce specific cellular responses. Toxic or adverse effects, such as diarrhea and gastrointestinal disturbances, have also been reported at high doses of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with serine/threonine protein phosphatases. By inhibiting these enzymes, this compound affects the phosphorylation status of numerous proteins, which in turn influences metabolic flux and metabolite levels. The inhibition of protein phosphatase 2A by this compound can lead to alterations in glucose metabolism, lipid metabolism, and other essential cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that this compound can accumulate in the brain, where it exerts its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Within cells, this compound primarily localizes to the cytoplasm, where it interacts with serine/threonine protein phosphatases and other biomolecules. The localization of this compound to specific subcellular compartments can influence its effects on cellular processes, such as protein phosphorylation and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of okadaic acid involves complex steps due to its intricate structure. One notable synthetic route includes the construction of the C3-C14 system of this compound, which involves multiple steps of cyclization and functional group transformations . The synthesis typically requires precise control of reaction conditions, including temperature, solvents, and catalysts to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing it on a large scale. Most of the this compound used in research is extracted from natural sources, such as marine sponges and shellfish, where it accumulates naturally .

Chemical Reactions Analysis

Types of Reactions: Okadaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of this compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired modification, but they typically involve controlled temperatures and specific solvents to ensure the stability of the compound .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of deoxygenated products .

Properties

Key on ui mechanism of action

Microcystins, potent heptapeptide hepatotoxins produced by certain bloom-forming cyanobacteria, are strong protein phosphatase inhibitors. They covalently bind the serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), thereby influencing regulation of cellular protein phosphorylation. The paralytic shellfish poison, okadaic acid, is also a potent inhibitor of these PPs. Inhibition of PP1 and PP2A has a dualistic effect on cells exposed to okadaic acid or microcystin-LR, with both apoptosis and increased cellular proliferation being reported.

CAS No.

78111-17-8

Molecular Formula

C44H68O13

Molecular Weight

805.0 g/mol

IUPAC Name

(2R)-2-hydroxy-3-[(6R)-11-hydroxy-2-[4-[(6R)-4-hydroxy-2-[1-hydroxy-3-[(6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoic acid

InChI

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42+,43-,44-/m1/s1

InChI Key

QNDVLZJODHBUFM-GENFQYJNSA-N

SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Isomeric SMILES

CC1CC[C@]2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CC[C@]5(O4)CCC(O5)C=CC(C)C6CC(=C[C@@]7(O6)C(CCC(O7)C[C@](C)(C(=O)O)O)O)C)O)O

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

Appearance

Solid powder

Color/Form

Crystals from dichloromethane/hexane;  crystals from benzene-CHCl3
White crystals or powde

melting_point

171-175 °C;  164-166 °C

Key on ui other cas no.

78111-17-8

physical_description

Solid

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

Readily soluble in many organic solvents, degrading in acid or base

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Ocadaic
Acid, Okadaic
Ocadaic Acid
Okadaic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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